1-(1,3,4-Thiadiazol-2-yl)-1,4-diazepane
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Overview
Description
1-(1,3,4-Thiadiazol-2-yl)-1,4-diazepane is a heterocyclic compound that features a unique combination of a thiadiazole ring and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,4-Thiadiazol-2-yl)-1,4-diazepane typically involves the reaction of 1,3,4-thiadiazole derivatives with diazepane precursors. The reaction conditions often involve the use of solvents such as ethanol or acetone and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3,4-Thiadiazol-2-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.
Major Products Formed:
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted diazepane derivatives.
Scientific Research Applications
1-(1,3,4-Thiadiazol-2-yl)-1,4-diazepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the diazepane moiety.
1,4-Diazepane: Contains the diazepane ring but lacks the thiadiazole moiety.
Uniqueness: 1-(1,3,4-Thiadiazol-2-yl)-1,4-diazepane is unique due to the combination of the thiadiazole and diazepane rings, which imparts distinct chemical and biological properties . This dual-ring structure enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C7H12N4S |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H12N4S/c1-2-8-3-5-11(4-1)7-10-9-6-12-7/h6,8H,1-5H2 |
InChI Key |
VLNXLLMQLDOFLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NN=CS2 |
Origin of Product |
United States |
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